![molecular formula C17H13NO6S2 B2544813 2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 881484-69-1](/img/structure/B2544813.png)
2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C17H13NO6S2 and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications
Bioactive Phenyl Ether Derivatives from Marine-Derived Fungus
Research has shown that phenyl ether derivatives isolated from marine-derived fungi exhibit strong antioxidant activities. These compounds, structurally related through the presence of methoxycarbonyl groups and benzoic acid derivatives, have demonstrated potential in antioxidant applications, suggesting that compounds like the one could also have similar bioactive properties (Lan-lan Xu et al., 2017).
Fast Derivatization and GC Analysis of Phenolic Acids
Phenolic acids, including benzoic and its derivatives, can be converted to derivatives amenable to gas chromatography (GC) analysis through fast derivatization processes. This application is crucial for analytical chemistry, where precise measurement and identification of compounds are required. The ability to rapidly convert such compounds to their derivatives for analysis underscores their importance in research settings (P. Hušek, 1992).
Electrophilic Substitution in Heterocyclic Systems
Studies on electrophilic substitution reactions, particularly those involving methoxycarbonyl derivatives of thiophen, highlight the chemical reactivity of such compounds. Understanding these reactions is vital for synthetic chemistry, where these processes are foundational for creating new molecules for various applications, from pharmaceuticals to materials science (P. Linda & G. Marino, 1968).
Novel Routes for Synthesis of Complex Molecules
Research into the synthesis of complex molecules, such as benzo[b]thiepins, through cycloaddition reactions involving methoxycarbonyl groups, demonstrates the potential for creating new compounds with significant applications. These synthetic pathways are crucial for developing new drugs, materials, and chemical probes (D. Reinhoudt & C. G. Kouwenhoven, 1974).
Mechanism of Action
Target of Action
The compound “2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” contains a thiophene ring, which is a common motif in pharmaceuticals and could interact with various biological targets .
Mode of Action
Compounds containing thiophene rings are often involved in π-π stacking interactions with aromatic amino acids in proteins, which could influence the activity of the protein .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Thiophene-containing compounds have been found to interact with a variety of biochemical pathways depending on their specific structure and functional groups .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, some boronic acids and their esters are only marginally stable in water .
properties
IUPAC Name |
2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S2/c1-24-17(23)10-6-7-25-15(10)18-13(19)8-12(14(18)20)26-11-5-3-2-4-9(11)16(21)22/h2-7,12H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAAEQAZPQEDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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